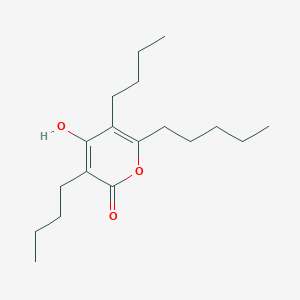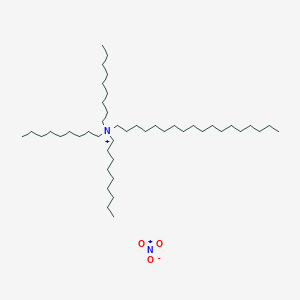
2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom and a hydroxyl group on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
- Large-scale reactors
- Continuous flow systems to optimize reaction time and yield
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated system.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a saturated ketone or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-phenyl-: The position of the bromine atom can influence the compound’s properties.
2-Propen-1-one, 1-(3-chloro-2-hydroxyphenyl)-3-phenyl-: The presence of a chlorine atom instead of bromine can lead to different reactivity and effects.
Uniqueness
2-Propen-1-one, 1-(3-bromo-2-hydroxyphenyl)-3-phenyl- is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the phenyl ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68560-81-6 |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-8-4-7-12(15(13)18)14(17)10-9-11-5-2-1-3-6-11/h1-10,18H |
InChI Key |
UARLTMMQWWUCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)


![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
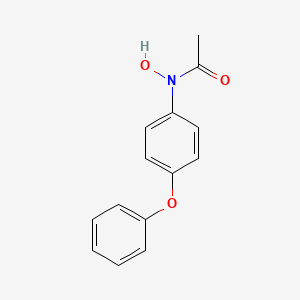
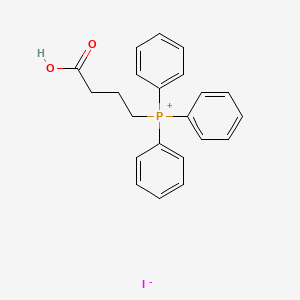
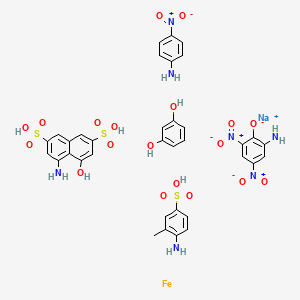
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
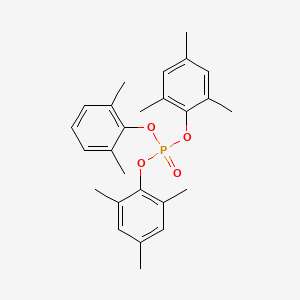
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
